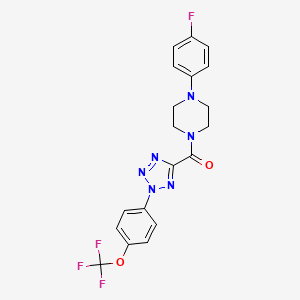
(4-(4-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H16F4N6O2 and its molecular weight is 436.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(4-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone has garnered attention in pharmacological research due to its potential biological activities, particularly as a tyrosinase inhibitor. This article provides a detailed overview of its biological activity, including experimental findings, mechanisms of action, and comparative data.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperazine moiety : A common pharmacophore in medicinal chemistry known for its diverse biological activities.
- Trifluoromethoxy phenyl group : This substitution enhances lipophilicity and may influence binding affinity to biological targets.
- Tetrazole ring : Known for its bioisosteric properties, potentially improving the compound's metabolic stability.
Tyrosinase Inhibition
Tyrosinase (TYR) is a key enzyme involved in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. The compound has been evaluated for its inhibitory effects on TYR derived from Agaricus bisporus.
- IC50 Values : The compound exhibited a competitive inhibition profile with an IC50 value of 0.18 μM , significantly more effective than the reference compound kojic acid (IC50 = 17.76 μM) .
Docking studies have suggested that the compound binds effectively to the active site of TYR, indicating a competitive inhibition mechanism. The binding interactions likely involve hydrogen bonds and hydrophobic interactions facilitated by the fluorinated and trifluoromethoxy groups.
Case Studies
-
In Vitro Studies on B16F10 Cells :
- The compound demonstrated an antimelanogenic effect without cytotoxicity, indicating its potential as a safe therapeutic agent for skin hyperpigmentation .
- Kinetic studies confirmed that the compound acts as a competitive inhibitor, with detailed analysis using Lineweaver-Burk plots revealing significant alterations in Km and Vmax values upon treatment .
- Comparative Analysis with Other Inhibitors :
Data Table: Comparative IC50 Values of Tyrosinase Inhibitors
| Compound Name | IC50 (μM) | Reference Compound |
|---|---|---|
| This compound | 0.18 | Kojic Acid (17.76) |
| 4-(4-Fluorobenzyl)piperazin-1-yl](3-chloro-2-nitro-phenyl)methanone | 0.25 | Kojic Acid (17.76) |
| 4-(4-Fluorobenzyl)piperazin-1-yl](2-trifluoromethyl)methanone | 0.30 | Kojic Acid (17.76) |
特性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N6O2/c20-13-1-3-14(4-2-13)27-9-11-28(12-10-27)18(30)17-24-26-29(25-17)15-5-7-16(8-6-15)31-19(21,22)23/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWCHIREVDPFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














